molecular formula C9H16F3NO3 B13899888 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B13899888
M. Wt: 243.22 g/mol
InChI Key: XQPRMXMRFMJRTB-UHFFFAOYSA-N
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Description

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is a salt comprising a substituted azetidine ring and trifluoroacetic acid (TFA). TFA, a strong carboxylic acid (pKa ≈ 0.23), serves as a counterion to improve solubility in polar solvents and stabilize the protonated azetidine nitrogen .

Properties

Molecular Formula

C9H16F3NO3

Molecular Weight

243.22 g/mol

IUPAC Name

3-(propoxymethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15NO.C2HF3O2/c1-2-3-9-6-7-4-8-5-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3;(H,6,7)

InChI Key

XQPRMXMRFMJRTB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthetic approach to 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid typically involves:

  • Construction or functionalization of the azetidine ring.
  • Introduction of the propoxymethyl substituent.
  • Formation of the trifluoroacetate salt via reaction with trifluoroacetic acid.

This is consistent with methods described for N-substituted azetidine derivatives in patent literature, where selective substitution and salt formation are key steps.

Detailed Synthetic Routes

Azetidine Ring Formation and Functionalization
  • The azetidine ring is commonly synthesized via ring-closure reactions involving nucleophilic substitution or cyclization of appropriate amino alcohol or halide precursors.
  • Ring formation reactions are carried out under controlled conditions to preserve stereochemistry and avoid ring strain-induced decomposition.
Introduction of the Propoxymethyl Group
  • The propoxymethyl substituent can be introduced via nucleophilic substitution using propoxyalkyl halides or via alkylation of azetidine nitrogen or carbon atoms.
  • Typical reagents include propylene oxide or propoxymethyl halides under basic or catalytic conditions.
  • Protection/deprotection strategies may be employed to ensure selective substitution at the 3-position of azetidine.
Formation of the Trifluoroacetate Salt
  • The final compound is often isolated as the trifluoroacetate salt by treatment with 2,2,2-trifluoroacetic acid.
  • This step enhances solubility and stability, facilitating purification and handling.
  • Salt formation is usually performed by dissolving the free base in an organic solvent followed by addition of trifluoroacetic acid under mild conditions.

Representative Preparation Procedure (Based on Patent EP 3757091 B1 and US9540361B2)

Step Reagents/Conditions Description
1. Starting azetidine precursor Synthesis or procurement of azetidine scaffold with suitable functional groups
2. Propoxymethyl halide or epoxide + base Alkylation of azetidine at 3-position with propoxymethyl group
3. Purification (chromatography or crystallization) Isolation of the substituted azetidine intermediate
4. Treatment with trifluoroacetic acid Formation of trifluoroacetate salt under controlled pH and temperature
5. Final purification Crystallization or drying to obtain pure 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid

Research Findings and Notes

  • The compound may be prepared by adapting known methods from "Comprehensive Organic Transformations: A Guide to Functional Group Preparations" (3rd Edition, Richard C. Larock, 2018), which details azetidine ring modifications and alkylation techniques.
  • Prodrug formation and isotope labeling are also reported for related azetidine derivatives, indicating synthetic versatility and potential for pharmaceutical applications.
  • The preparation methods emphasize maintaining stereochemical purity, especially when the azetidine ring is chiral, which is critical for biological activity.
  • Reaction conditions typically avoid harsh reagents that could open the strained azetidine ring or degrade the trifluoroacetate moiety.

Summary Table of Preparation Methods

Method Aspect Description References
Azetidine ring synthesis Cyclization of amino alcohols or halides under mild conditions
Propoxymethyl introduction Alkylation via propoxymethyl halides or epoxides with base catalysis
Salt formation Treatment with 2,2,2-trifluoroacetic acid to form stable trifluoroacetate salt
Purification techniques Chromatography, crystallization, drying
Stereochemical control Use of chiral starting materials and mild reaction conditions to preserve stereochemistry

Chemical Reactions Analysis

Types of Reactions

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azetidine derivatives with different substituents.

Scientific Research Applications

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity and membrane permeability, allowing it to reach intracellular targets more effectively.

Comparison with Similar Compounds

Comparison with Similar Azetidine-TFA Salts

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituent on Azetidine Key Features
3-(Propoxymethyl)azetidine; TFA –CH₂–O–C₃H₇ (propoxymethyl) Enhanced lipophilicity; ether linkage may improve metabolic stability
3-(Acetoxymethyl)azetidine; TFA –CH₂–O–CO–CH₃ (acetoxymethyl) Ester group increases polarity but may hydrolyze under acidic/basic conditions
3-(Fluorophenyl)azetidine; TFA –C₆H₄–F (fluorophenyl) Aromaticity enhances π-π stacking; fluorine improves bioavailability
3-(Bicyclo[1.1.1]pentan-1-yl)azetidine; TFA Bicyclopentane Rigid, three-dimensional structure improves target selectivity
3-Allylazetidine; TFA –CH₂–CH₂–CH₂ (allyl) Reactive double bond allows further functionalization
Key Differences:
  • Lipophilicity : The propoxymethyl group (logP ~1.5–2.0) is less polar than acetoxymethyl (logP ~0.5–1.0) but more lipophilic than fluorophenyl (logP ~2.5–3.0 due to aromaticity) .
  • Stability : Ether-linked propoxymethyl is more hydrolytically stable than ester-linked acetoxymethyl, which may degrade in vivo .
  • Synthetic Accessibility : Propoxymethyl derivatives require propyl ether formation (e.g., Williamson ether synthesis), while allyl groups are introduced via alkylation or Grignard reactions .

Physicochemical Properties

Data inferred from related compounds:

Property 3-(Propoxymethyl)azetidine; TFA 3-(Acetoxymethyl)azetidine; TFA 3-(Fluorophenyl)azetidine; TFA
Molecular Weight ~265 g/mol ~251 g/mol ~279 g/mol
Solubility (Water) Low (TFA counterion improves) Moderate Very low
Melting Point Not reported 120–130°C (decomposes) 150–160°C
NMR Shifts (¹³C, δ ppm) –CH₂–O–C₃H₇: ~70–75 –CH₂–O–CO–CH₃: ~65–70 Aromatic C–F: ~115–125

Biological Activity

The compound 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is an azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.

Overview of Azetidines

Azetidines are four-membered cyclic amines that are significant in drug development due to their ability to interact with various biological targets. The introduction of functional groups, such as trifluoroacetic acid, can modulate their pharmacokinetic and pharmacodynamic properties, enhancing their therapeutic potential.

Biological Activity

Recent studies have highlighted the biological activities of azetidine derivatives, particularly their antimicrobial and anti-inflammatory effects. The compound has been investigated for its interaction with G-protein coupled receptors (GPCRs), specifically the free fatty acid receptor 2 (FFA2).

Antimicrobial Activity

  • Tuberculosis Inhibition : A series of azetidine derivatives have shown potent bactericidal activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 10 μM. The mode of action involves interference with cell envelope biogenesis, particularly mycolic acid biosynthesis, which is crucial for the survival of the bacteria .
  • Resistance Profile : Notably, these compounds have demonstrated no detectable drug resistance, making them promising candidates for treating multidrug-resistant strains of tuberculosis .

Anti-inflammatory Activity

Research indicates that azetidine derivatives can act as antagonists of FFA2, a receptor involved in mediating inflammatory responses. The most advanced compound from this class has shown nanomolar potency and significant inhibition of neutrophil migration in vitro .

Synthesis and Optimization

The synthesis of azetidine derivatives typically involves several strategies to enhance yield and bioactivity. For instance:

  • Synthetic Routes : A recent study reported efficient synthetic pathways for creating azetidine derivatives with various substituents that influence their biological activity .
  • Optimization : Through multiparametric optimization, researchers have improved the pharmacokinetic properties of these compounds, leading to better efficacy in biological assays .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on azetidine derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
GLPG0974FFA2 AntagonistNanomolar potency; inhibits neutrophil migration
BGAz-001AntimycobacterialMIC < 10 μM against M. tuberculosis; no resistance detected
VariousSynthetic PathwaysEfficient synthesis routes yielding high activity

Pharmacokinetics and Safety

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For example, BGAz-005 exhibited a significantly higher total body exposure compared to other derivatives tested at similar dosages .

Safety Profile

While specific toxicity data for 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is limited, general safety assessments for azetidines indicate a need for thorough evaluation due to potential side effects associated with fluorinated compounds.

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